molecular formula C3H3IN2S B3041925 2-Thiazolamine, 5-iodo- CAS No. 41731-32-2

2-Thiazolamine, 5-iodo-

Cat. No.: B3041925
CAS No.: 41731-32-2
M. Wt: 226.04 g/mol
InChI Key: VPSCGJGRBNAUIQ-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-iodo- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure The presence of an iodine atom at the 5-position of the thiazole ring significantly influences its chemical properties and reactivity

Biochemical Analysis

Biochemical Properties

2-Thiazolamine, 5-iodo- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, 2-Thiazolamine, 5-iodo- can bind to certain proteins, altering their conformation and function, which may have implications for signal transduction pathways .

Cellular Effects

The effects of 2-Thiazolamine, 5-iodo- on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, 2-Thiazolamine, 5-iodo- can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Thiazolamine, 5-iodo- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes . Additionally, 2-Thiazolamine, 5-iodo- can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiazolamine, 5-iodo- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that 2-Thiazolamine, 5-iodo- can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Thiazolamine, 5-iodo- vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, 2-Thiazolamine, 5-iodo- can be toxic, leading to adverse effects such as liver damage and impaired kidney function . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

2-Thiazolamine, 5-iodo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, 2-Thiazolamine, 5-iodo- can affect the activity of co-factors such as NADH and FADH2, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Thiazolamine, 5-iodo- is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, 2-Thiazolamine, 5-iodo- can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Thiazolamine, 5-iodo- is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations can affect its activity, as the microenvironment within these organelles can influence its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 5-iodo- typically involves the iodination of 2-thiazolamine. One common method is the reaction of 2-thiazolamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 5-position.

Industrial Production Methods: Industrial production of 2-Thiazolamine, 5-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: The compound can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reactions are often performed in aqueous or organic solvents under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Major Products:

    Substitution Products: Azido-thiazoles, cyano-thiazoles, amino-thiazoles.

    Oxidation Products: Thiazole sulfoxides, thiazole sulfones.

    Reduction Products: Thiazolidine derivatives.

Scientific Research Applications

2-Thiazolamine, 5-iodo- has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial, anticancer, and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Comparison with Similar Compounds

    2-Thiazolamine: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-Bromo-2-thiazolamine: Similar structure with a bromine atom instead of iodine, leading to variations in reactivity and potency.

    2-Aminothiazole: A simpler structure without halogen substitution, used as a precursor for various thiazole derivatives.

Uniqueness: 2-Thiazolamine, 5-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex molecules and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-iodo-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSCGJGRBNAUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314795
Record name 5-Iodo-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-32-2
Record name 5-Iodo-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41731-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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